molecular formula C9H5F3N2 B13232124 6,7,8-Trifluoroquinolin-3-amine

6,7,8-Trifluoroquinolin-3-amine

Cat. No.: B13232124
M. Wt: 198.14 g/mol
InChI Key: AFSBBLONZXCVSC-UHFFFAOYSA-N
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Description

6,7,8-Trifluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trifluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of appropriate precursors followed by fluorination reactions. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines, including this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions under controlled conditions. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, are explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7,8-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7,8-Trifluoroquinolin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins .

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 5,6,7,8-Tetrachloroquinoline
  • 7-Fluoro-5,6,8-trichloroquinoline

Comparison: 6,7,8-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms, which significantly enhances its biological activity compared to other fluorinated quinolines. Its unique structure allows for better interaction with biological targets, making it a more potent compound in medicinal applications .

Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

6,7,8-trifluoroquinolin-3-amine

InChI

InChI=1S/C9H5F3N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2

InChI Key

AFSBBLONZXCVSC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1N)F)F)F

Origin of Product

United States

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